molecular formula C16H13ClN6O4 B5852134 N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE

Cat. No.: B5852134
M. Wt: 388.76 g/mol
InChI Key: XMSJCQYDFFLFRO-DJKKODMXSA-N
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Description

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE: is a complex organic compound that features a combination of aromatic, furan, triazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE typically involves a multi-step process:

    Formation of the Furan Derivative: The initial step involves the synthesis of the furan derivative, which is achieved through the reaction of 3-chlorobenzaldehyde with furfural in the presence of a base.

    Hydrazide Formation: The furan derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Triazole Introduction: The hydrazide is further reacted with 3-nitro-1H-1,2,4-triazole in the presence of a suitable catalyst to introduce the triazole moiety.

    Final Condensation: The final step involves the condensation of the intermediate with propanal under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic chlorine can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE: has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its complex structure and functional groups.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It could modulate pathways related to oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE: can be compared with similar compounds such as:

  • N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE
  • N-{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-3-(3-nitro-1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6O4/c17-12-3-1-2-11(8-12)14-5-4-13(27-14)9-19-20-15(24)6-7-22-10-18-16(21-22)23(25)26/h1-5,8-10H,6-7H2,(H,20,24)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSJCQYDFFLFRO-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=NNC(=O)CCN3C=NC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=N/NC(=O)CCN3C=NC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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